molecular formula C13H13NO5 B6574515 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid CAS No. 1018584-49-0

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid

Cat. No.: B6574515
CAS No.: 1018584-49-0
M. Wt: 263.25 g/mol
InChI Key: UAVDCSHANKFYSS-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the (3 + 2) cycloaddition reaction, where α-acetylenic γ-hydroxyaldehydes react with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives, including 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yields and purity. Microwave-assisted synthesis has been reported as an efficient method for producing 5-substituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid
  • 2-(5-(3,4-Dimethoxyphenyl)isoxazol-4-yl)acetic acid
  • 2-(5-(3,4-Dimethoxyphenyl)isoxazol-5-yl)acetic acid

Uniqueness

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid is unique due to the specific positioning of the 3,4-dimethoxyphenyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different pharmacological profiles and applications compared to other isoxazole derivatives .

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-10-4-3-8(5-12(10)18-2)11-6-9(14-19-11)7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVDCSHANKFYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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